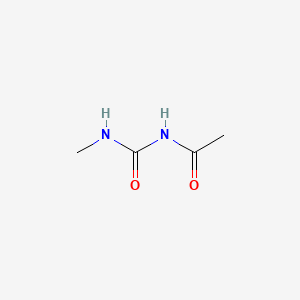

1-Acetyl-3-methylurea

Übersicht

Beschreibung

1-Acetyl-3-methylurea is a useful research compound. Its molecular formula is C4H8N2O2 and its molecular weight is 116.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

DNA-Binding Studies and Biological Activities

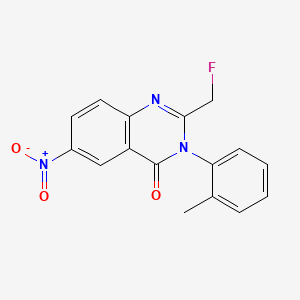

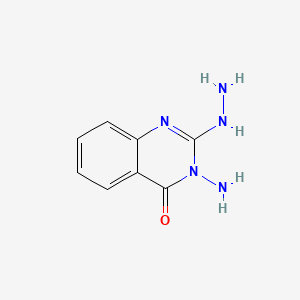

1-Acetyl-3-methylurea derivatives have been explored for their potential in anti-cancer activities. A study synthesized new nitrosubstituted acyl thioureas related to this compound and assessed their DNA interaction using cyclic voltammetry and UV–vis spectroscopy. These compounds showed notable drug-DNA binding constants and exhibited various biological activities like antioxidant, cytotoxic, antibacterial, and antifungal properties (Tahir et al., 2015).

Synthesis and Bioactivity of Derivatives

Another study involved the synthesis of new 1-tolyl-3-aryl-4-methylimidazole-2-thiones, derived from compounds similar to this compound. These derivatives were evaluated for their antibacterial, antifungal, and insecticidal activities, demonstrating significant antibacterial activity (Saeed & Batool, 2007).

Acetylation of Cellulose

The acetylation of cellulose in ionic liquids, a process related to the chemical behavior of this compound, has been achieved under homogeneous conditions. This process could have implications in the production of cellulose acetates with varying degrees of substitution (Wu et al., 2004).

Metabolic Control and Acetylation

A broader perspective on the role of acetylation, a process related to compounds like this compound, reveals its significance in epigenetics. Methylation and acetylation are sensitive to cellular metabolic status and are pivotal in modifying DNA and histone proteins (Su, Wellen, & Rabinowitz, 2016).

Catalysis and Synthesis Techniques

This compound derivatives have been employed as catalysts for reactions such as the Mannich reaction. These reactions provide a way to construct beta-aminoketones under mild conditions, showcasing the utility of these compounds in organic synthesis (Uraguchi & Terada, 2004).

Bioremediation and Environmental Applications

The N-acetylation of aromatic amines by fungi, a process related to the behavior of acetyl compounds like this compound, has been investigated for its role in bioremediation. Fungi capable of this acetylation were shown to reduce the phytotoxicity and genotoxic effects of certain compounds, suggesting environmental cleanup applications (Rodrigues et al., 2022).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(methylcarbamoyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c1-3(7)6-4(8)5-2/h1-2H3,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVHSOXXNQTWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060773 | |

| Record name | Acetamide, N-[(methylamino)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-59-6 | |

| Record name | N-[(Methylamino)carbonyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-((methylamino)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetyl-3-methylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-[(methylamino)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-[(methylamino)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

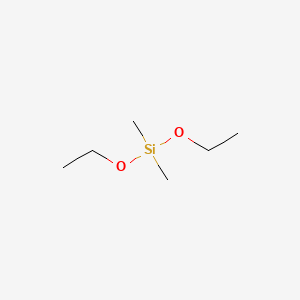

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

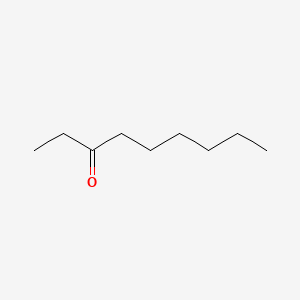

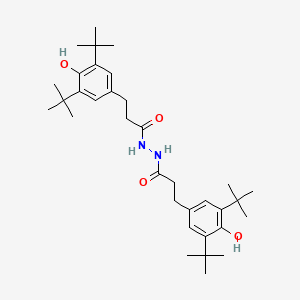

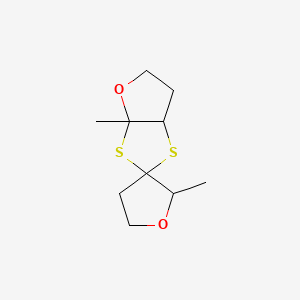

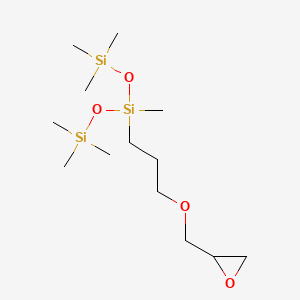

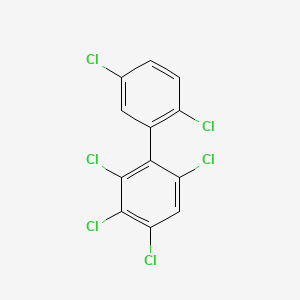

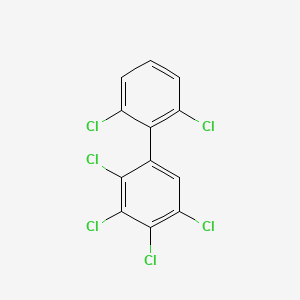

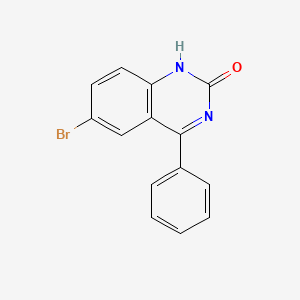

Feasible Synthetic Routes

Q1: How does the cyclic structure of hydantoin derivatives, such as 3-methylhydantoin, influence their reactivity compared to open-chain acylureas like 1-acetyl-3-methylurea?

A: Research suggests that the cyclic structure of hydantoin derivatives significantly impacts their reactivity in alkaline hydrolysis compared to open-chain acylureas like this compound. [] This is evident in several ways:

- Acidity: Five-membered cyclic acylureas, like hydantoin and 3-methylhydantoin, exhibit enhanced acidity compared to six-membered rings or open-chain acylureas. This difference is attributed to the ring size affecting the stability of the conjugate base formed upon deprotonation at the imide nitrogen. []

- Rate of Hydroxide Addition: The cyclic structure promotes the addition of hydroxide ions (OH⁻). Open-chain compounds like this compound react with OH⁻ an order of magnitude slower than their cyclic counterparts. []

- Tetrahedral Intermediate Breakdown: While the formation of the tetrahedral intermediate is only slightly favored in cyclic structures, the breakdown of this intermediate shows significant differences. The ratio of rate constants for breakdown (k6/k5) is much lower for unsubstituted cyclic compounds compared to N-methylated cyclic compounds and open-chain compounds. []

Q2: How does the alkaline hydrolysis of this compound differ mechanistically from hydantoin and 3-methylhydantoin?

A: The alkaline hydrolysis mechanism is fundamentally similar for this compound, hydantoin, and 3-methylhydantoin, with all proceeding primarily through a second-order reaction with OH⁻ at low basicity. [] This indicates a mechanism involving the attack of OH⁻ on the un-ionized substrate. The rate-limiting step is the base-catalyzed breakdown of the resulting tetrahedral intermediate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]](/img/structure/B1329283.png)